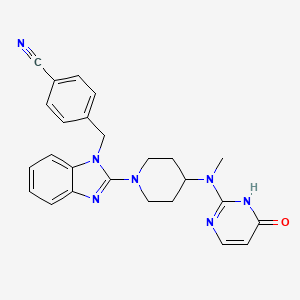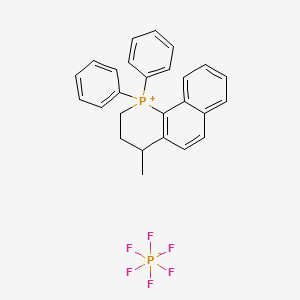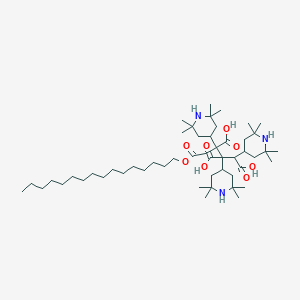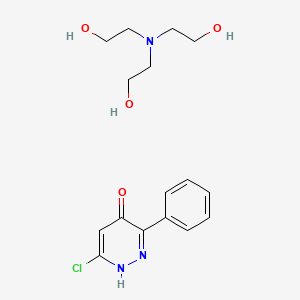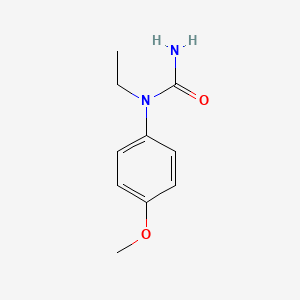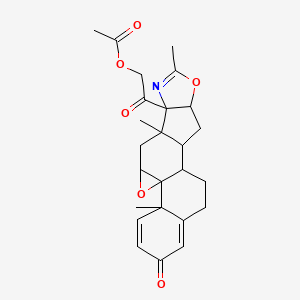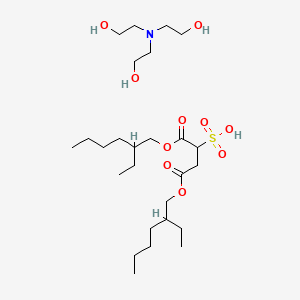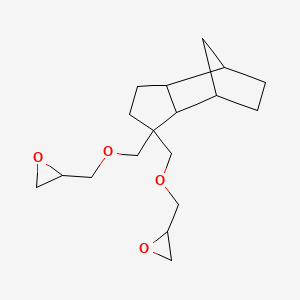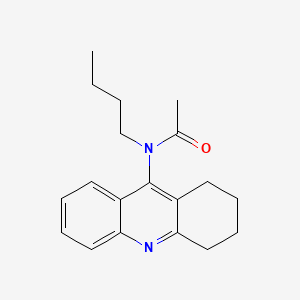
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a butyl chain and a tetrahydroacridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of N-butylacetamide with 1,2,3,4-tetrahydro-9-acridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or acridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
科学的研究の応用
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-butylacetamide: A simpler analog without the acridinyl moiety.
N-ethyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: A similar compound with an ethyl group instead of a butyl group.
N-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: Another analog with a methyl group.
Uniqueness
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is unique due to the presence of both the butyl chain and the tetrahydroacridinyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
113106-02-8 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
N-butyl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-4-13-21(14(2)22)19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3 |
InChIキー |
PEWABAMSYLTFDG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=C2CCCCC2=NC3=CC=CC=C31)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


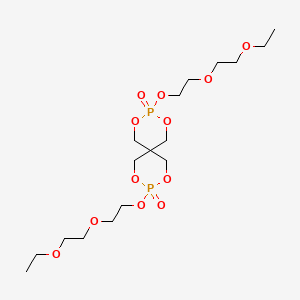

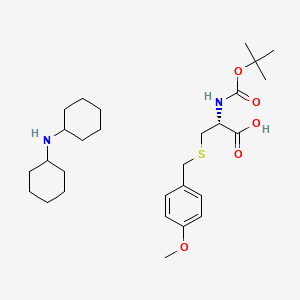

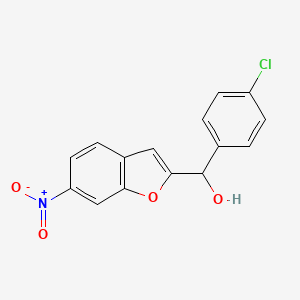
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
